Product packaging for 6-Fluoro-2-isobutyl-1H-indole(Cat. No.:CAS No. 491601-36-6)

6-Fluoro-2-isobutyl-1H-indole

Cat. No.: B3352539
CAS No.: 491601-36-6
M. Wt: 191.24 g/mol
InChI Key: LRQGQNUCAOYDFU-UHFFFAOYSA-N
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Description

6-Fluoro-2-isobutyl-1H-indole (CAS 491601-36-6) is a fluorinated indole derivative of significant interest in medicinal chemistry as a key synthetic intermediate and building block. This compound features the privileged indole scaffold, which is widely recognized as a promising pharmacophore in recent antiviral drug discovery . Researchers utilize this and related indole derivatives in the design and synthesis of novel therapeutic agents, particularly against viruses such as Hepatitis C (HCV) and influenza . For instance, structurally similar tetracyclic indole-based compounds featuring an isobutyl group have demonstrated extraordinary, low-nanomolar anti-HCV activity across multiple genotypes . Furthermore, fluoro-substituted indoles are actively investigated as bioisosteric replacements for other heterocycles to improve the metabolic stability and binding affinity of drug candidates, such as polymerase basic protein 2 (PB2) inhibitors for influenza . The primary application of this compound is in pharmaceutical research and development, where it serves as a versatile precursor for constructing more complex molecules aimed at challenging biological targets . Its molecular formula is C 12 H 14 FN, and it has a molecular weight of 191.24 g/mol . Handling Precautions: For research use only. Not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14FN B3352539 6-Fluoro-2-isobutyl-1H-indole CAS No. 491601-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-(2-methylpropyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-8(2)5-11-6-9-3-4-10(13)7-12(9)14-11/h3-4,6-8,14H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQGQNUCAOYDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC2=C(N1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00772715
Record name 6-Fluoro-2-(2-methylpropyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00772715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491601-36-6
Record name 6-Fluoro-2-(2-methylpropyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00772715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations Pertaining to 6 Fluoro 2 Isobutyl 1h Indole

Established Synthetic Pathways for the Indole (B1671886) Core Elaboration

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions and modern catalytic systems available to synthetic chemists.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a widely used and versatile method for constructing the indole ring system. wikipedia.org The classical approach involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole. wikipedia.org

For the synthesis of 6-fluoro-2-isobutyl-1H-indole, the Fischer synthesis would utilize (4-fluorophenyl)hydrazine (B109058) and 4-methyl-2-pentanone (B128772) (the ketone corresponding to the isobutyl group). The reaction can be catalyzed by various Brønsted acids like hydrochloric acid, sulfuric acid, or polyphosphoric acid, as well as Lewis acids such as zinc chloride or boron trifluoride. wikipedia.org

Modern adaptations of the Fischer indole synthesis have expanded its scope and efficiency. For instance, the Buchwald modification allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, providing an alternative route to the necessary N-arylhydrazone intermediates. wikipedia.org Additionally, one-pot, three-component protocols have been developed that combine the Fischer indolization with subsequent N-alkylation, streamlining the synthesis of highly substituted indoles. rsc.org These multicomponent reactions offer advantages in terms of speed and operational simplicity. rsc.org

The Fischer indole synthesis has been instrumental in the total synthesis of various complex natural products, underscoring its reliability and broad applicability. rsc.org For example, it has been a key step in the synthesis of (±)-minfiensine and the communesin alkaloids. rsc.org

Palladium-catalyzed reactions have become indispensable tools for the synthesis of indoles, offering mild reaction conditions and broad functional group tolerance. mdpi.com These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through various cross-coupling and cyclization strategies. mdpi.com

One common palladium-catalyzed approach is the reductive N-heteroannulation of 1-(2-nitroaryl)-1-alkenes. orgsyn.org This transformation can be catalyzed by various palladium complexes and is mechanistically related to reductive cyclizations using trivalent phosphorus compounds. orgsyn.org The palladium-catalyzed version, however, generally proceeds at lower temperatures and produces fewer byproducts. orgsyn.org

Another powerful strategy involves the Sonogashira cross-coupling of o-haloanilines with terminal alkynes, followed by an intramolecular cyclization (Cacchi reaction) to form the indole ring. mdpi.com This method allows for the synthesis of 2-substituted indoles. mdpi.com The choice of solvent and base can be crucial for the success of the cyclization step. mdpi.com For instance, in the synthesis of 3-aryl-4-fluoro-2-substituted-1H-indoles, microwave irradiation in the presence of an amine base like triethylamine (B128534) improved the cyclization efficiency. mdpi.com

The development of directing groups has enabled highly regioselective C-H functionalization of the indole core, further expanding the utility of palladium catalysis in indole synthesis and modification. nih.govacs.org

Beyond the Fischer and palladium-catalyzed methods, other strategies exist for constructing the indole ring. One such approach involves the reaction of 2-alkynylanilines with phosphorus ylides. This method can lead to regioselective C6-alkylation of the resulting indole. rsc.org

Another metal-free approach involves the Brønsted acid-catalyzed reaction of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters, leading to C6-functionalized indoles with high regioselectivity. frontiersin.org While this method functionalizes an existing indole, it highlights the power of acid catalysis in controlling regiochemistry on the indole nucleus.

Furthermore, a transition-metal-free synthesis of 2-arylindoles has been developed by reacting 2-fluorotoluenes with nitriles in the presence of a strong base. researchgate.net This method provides a straightforward route to a diverse range of indole derivatives. researchgate.net

Regioselective Introduction of the 6-Fluoro Moiety

The introduction of a fluorine atom at the C6 position of the indole ring requires careful consideration of the synthetic strategy. One of the most direct ways to achieve this is by starting with a commercially available or readily synthesized fluorine-substituted precursor. For instance, using (4-fluorophenyl)hydrazine in a Fischer indole synthesis directly places the fluorine atom at the desired C6 position of the resulting indole. mdpi.com

Alternatively, direct C-H fluorination of a pre-formed indole is a more challenging but increasingly feasible approach. Advances in C-H activation and functionalization have led to methods for the direct arylation and olefination of the indole C6 position, often employing a directing group on the indole nitrogen to control regioselectivity. nih.gov For example, the use of an N–P(O)tBu₂ directing group in the presence of a copper catalyst can facilitate C6 arylation. nih.gov While direct C6 fluorination is less commonly reported, the principles of directed C-H functionalization could potentially be applied.

Strategies for C-2 Isobutyl Group Incorporation

The isobutyl group at the C2 position can be introduced in several ways. In the context of the Fischer indole synthesis, the choice of the ketonic partner determines the C2 substituent. Using 4-methyl-2-pentanone as the ketone component in the reaction with (4-fluorophenyl)hydrazine will directly yield this compound.

For pre-formed indole scaffolds, direct C2-alkylation presents a challenge due to the generally higher reactivity of the C3 position. nih.gov However, strategies have been developed to achieve C2-selectivity. One approach involves the use of a directing group on the indole nitrogen to guide a metal catalyst to the C2-C-H bond. For instance, rhodium-catalyzed C2 acyloxylation has been demonstrated using an N-quinolinyl auxiliary. rsc.org

Another strategy is to pre-functionalize the indole to favor C2 substitution. For example, a palladium-catalyzed redox-relay Heck reaction of 2-indole triflates with alkenes can provide C2-alkylated indoles. nih.gov This method allows for the introduction of a variety of alkyl groups at the C2 position. C2 allylation of indoles has also been achieved through various methods, including lithiation, transition metal-catalyzed C-H activation, and a two-step chlorination/allylation sequence. researchgate.net

Divergent Synthesis of this compound Analogues and Derivatives

The divergent synthesis of analogues and derivatives of this compound can be achieved by modifying the synthetic route at various stages or by post-synthesis functionalization.

For example, by varying the ketone used in the Fischer indole synthesis with (4-fluorophenyl)hydrazine, a library of 6-fluoro-2-substituted indoles can be generated. Similarly, using different substituted phenylhydrazines with 4-methyl-2-pentanone would lead to a range of 2-isobutylindoles with different substituents on the benzene (B151609) ring.

Once the this compound core is formed, further derivatization is possible. The indole nitrogen can be readily alkylated or acylated. The C3 position, being nucleophilic, is susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

Modern C-H functionalization techniques offer powerful tools for the late-stage diversification of the indole scaffold. nih.govacs.org By employing appropriate directing groups and catalysts, it is possible to selectively introduce substituents at the C4, C5, and C7 positions of the benzene ring, providing access to a wide array of analogues that would be difficult to synthesize through classical methods. nih.govacs.org

Below is a table summarizing some synthetic approaches to substituted indoles, which could be adapted for the synthesis of this compound and its derivatives.

Synthetic MethodKey ReactantsPosition(s) FunctionalizedCatalyst/ReagentReference
Fischer Indole SynthesisSubstituted Phenylhydrazine, Ketone/AldehydeCore structure, C2, C3, and benzene ring substituentsBrønsted or Lewis Acids wikipedia.org
Palladium-Catalyzed Reductive N-Heteroannulation1-(2-nitroaryl)-1-alkeneCore structurePalladium complexes orgsyn.org
Cacchi Reaction (Sonogashira/Cyclization)o-haloaniline, Terminal alkyneCore structure, C2 substituentPalladium catalyst mdpi.com
Directed C-H ArylationIndole with N-directing group, Arylating agentC6Copper catalyst nih.gov
Redox-Relay Heck Reaction2-Indole triflate, AlkeneC2Palladium catalyst nih.gov

Functionalization at the Indole Nitrogen (N-1) Position

The indole nitrogen (N-1) of the this compound scaffold is a common site for chemical modification. Functionalization at this position can significantly influence the molecule's electronic properties, steric profile, and biological activity. The nitrogen atom's lone pair of electrons makes it a nucleophilic center, readily participating in reactions with various electrophiles.

Common modifications include alkylation and arylation. For instance, N-methylation of a similar 6-fluoroindole (B127801) core has been achieved using reagents like methyl iodide or dimethyl sulfate. A more complex and targeted functionalization involves the introduction of substituted benzyl (B1604629) groups. In the development of antiviral agents, the N-1 position of a 6-fluoroindole derivative was functionalized with a 2-fluoro-5-carbamoyl benzyl group. nih.gov This specific modification was found to enhance the compound's cellular potency, demonstrating the critical role N-1 substitution plays in optimizing the properties of the indole scaffold. nih.gov The reaction typically proceeds via a nucleophilic substitution mechanism, often in the presence of a base (e.g., sodium hydride, potassium carbonate) to deprotonate the indole nitrogen, thereby increasing its nucleophilicity.

Table 1: Examples of N-1 Functionalization on the 6-Fluoroindole Scaffold

Reagent/Reaction Type Resulting N-1 Substituent Purpose/Significance Reference
Methylating Agent (e.g., DMF/POCl₃ followed by workup) Methyl (-CH₃) Basic alkylation to explore structure-activity relationships.
Substituted Benzyl Halide (e.g., 2-fluoro-5-carbamoyl benzyl) 2-fluoro-5-carbamoyl benzyl To enhance cellular potency for antiviral applications. nih.gov

Chemical Modifications at Other Ring Positions (e.g., C-3, C-5, C-7)

The indole ring of this compound offers several positions for chemical modification, with the C-3 position being particularly reactive towards electrophiles. Other positions on the benzene ring, such as C-5 and C-7, can also be functionalized, often requiring more specific reaction conditions.

C-3 Position: The C-3 position is the most nucleophilic carbon on the indole ring, making it a prime target for electrophilic substitution.

Formylation: The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group (-CHO) at the C-3 position of 6-fluoroindoles.

Mannich Reaction: Reaction of 6-fluoroindole with formaldehyde (B43269) and dimethylamine (B145610) leads to the formation of 6-fluoro-gramine, which is a versatile intermediate. google.com This intermediate can then be displaced by nucleophiles, such as cyanide, to yield 6-fluoroindole-3-acetonitrile. google.com

Amination: Palladium-catalyzed Buchwald-Hartwig amination has been used to introduce substituted anilines at the C-3 position of indole-2-carboxylate (B1230498) scaffolds, a reaction that can be applied to 6-fluoroindole systems. rsc.org

Heteroarylation: Copper(II)-catalyzed reactions can achieve the C-3 heteroarylation of indoles with substrates like quinoline (B57606) N-oxides, demonstrating a method to link the indole core to other heterocyclic systems. acs.org

C-5 and C-7 Positions: Functionalization at the benzene portion of the indole ring is also synthetically important for creating diverse derivatives.

C-5 Position: The introduction of substituents at the C-5 position can be achieved through various methods. For example, derivatives of the core scaffold have been synthesized featuring a methoxy (B1213986) group (-OCH₃) at the C-5 position. aksci.com For other indole systems, palladium-catalyzed Suzuki coupling reactions have been employed to introduce aryl or other groups at this position using a corresponding bromo-indole intermediate and a boronic acid derivative. researchgate.net

C-7 Position: The C-7 position can be functionalized, for example, through nitration. The synthesis of 7-nitro-1H-indole derivatives has been reported, which serves as a key step for further modifications. researchgate.net The presence of the fluorine atom at C-6 can influence the regioselectivity of electrophilic aromatic substitution on the benzene ring.

Table 2: Summary of Chemical Modifications at C-3, C-5, and C-7

Position Reaction Type Reagents Resulting Functional Group Reference
C-3 Vilsmeier-Haack POCl₃, DMF Formyl (-CHO)
C-3 Mannich/Cyanation Formaldehyde, Dimethylamine, NaCN Acetonitrile (-CH₂CN) google.com
C-3 Buchwald-Hartwig Amination Pd(OAc)₂, Substituted Anilines Substituted Amino Group rsc.org
C-5 Suzuki Coupling Boronic Acid, Pd Catalyst Aryl, Alkyl researchgate.net
C-5 Nucleophilic Substitution N/A (Precursor Synthesis) Methoxy (-OCH₃) aksci.com
C-7 Nitration N/A (Fischer Indole Synthesis) Nitro (-NO₂) researchgate.net

Development of Scaffold Derivatives

The this compound structure serves as a "privileged scaffold," a molecular framework that is frequently used in medicinal chemistry to develop new therapeutic agents. rsc.org Its value lies in the ability to systematically modify various positions on the indole ring to create a library of derivatives with diverse physicochemical properties and biological activities.

The development of derivatives often involves a modular approach, combining different functional groups at multiple positions to explore the structure-activity relationship (SAR) extensively. syr.edu A prime example is the synthesis of compounds like methyl 6-fluoro-2-isobutyl-5-methoxy-1H-indole-3-carboxylate. aksci.com This single derivative showcases simultaneous functionalization at four key positions:

C-6: The foundational fluorine atom.

C-2: The defining isobutyl group.

C-5: An added methoxy group.

C-3: An added methyl carboxylate group.

Such multi-functionalized derivatives are synthesized through multi-step sequences. These often begin with a Fischer indole synthesis to construct the core ring with initial substituents, followed by a series of post-synthesis modifications at the various reactive sites (N-1, C-3, etc.), as detailed in the sections above. researchgate.net The strategic placement of electron-donating or electron-withdrawing groups, halogens, and hydrogen-bond donors/acceptors allows for the fine-tuning of a compound's interaction with biological targets like enzymes and receptors. nih.gov

Structure Activity Relationship Sar Studies of 6 Fluoro 2 Isobutyl 1h Indole Analogues

Positional and Electronic Effects of Fluorine on Biological Activity and Molecular Recognition

The introduction of a fluorine atom at the 6-position of the indole (B1671886) ring exerts a profound influence on the molecule's physicochemical properties, which in turn modulates its biological activity and molecular recognition. Fluorine's high electronegativity and relatively small van der Waals radius allow it to significantly alter the electronic distribution within the indole scaffold without introducing substantial steric hindrance.

The presence of fluorine can also lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can result in an extended biological half-life and improved pharmacokinetic profile. The specific interactions of the C-F bond with biological targets, such as the formation of orthogonal multipolar interactions with backbone amides, can also contribute to enhanced binding affinity and selectivity.

Stereochemical and Steric Contributions of the Isobutyl Moiety to Ligand-Target Interactions

The isobutyl group at the 2-position of the indole core plays a critical role in defining the steric and conformational landscape of the molecule, which directly impacts its interaction with biological targets. The size, shape, and lipophilicity of this alkyl substituent are key determinants of binding affinity and selectivity.

While direct SAR studies systematically varying the isobutyl group on a 6-fluoro-1H-indole scaffold are not extensively available in the public domain, general principles from related indole derivatives suggest that the size and branching of the C2-alkyl substituent are critical. For instance, in a series of substituted 1H-indole-2-carboxamides, short alkyl groups at the C3 position were found to enhance CB1 allosteric modulating activity, indicating a sensitivity to the steric bulk in that region of the molecule. This suggests that an optimal size and shape for the alkyl group exist to maximize favorable van der Waals interactions with the target protein without causing steric clashes.

Impact of N-1 Substitution on Pharmacological Profiles and Target Binding

Modification of the N-1 position of the indole ring is a common strategy in medicinal chemistry to modulate the pharmacological properties of indole-based compounds. The introduction of various substituents at this position can significantly alter a compound's affinity, efficacy, selectivity, and pharmacokinetic profile.

The N-1 position offers a versatile handle for introducing a wide range of functional groups, from small alkyl chains to larger aromatic or heterocyclic moieties. These substituents can influence the molecule's interaction with its biological target in several ways:

Direct Interaction: The N-1 substituent can directly interact with residues in the binding pocket of the target protein, forming hydrogen bonds, hydrophobic interactions, or other non-covalent bonds that contribute to binding affinity.

Conformational Effects: The size and nature of the N-1 substituent can influence the preferred conformation of the entire molecule, thereby affecting how it presents its other pharmacophoric features to the receptor.

Modulation of Physicochemical Properties: N-1 substitution can alter the molecule's lipophilicity, polarity, and metabolic stability. For example, the introduction of a polar group can improve aqueous solubility, while a metabolically stable group can enhance the compound's in vivo half-life.

In studies of various indole derivatives, N-1 substitution has been shown to be a critical determinant of biological activity. For example, in a series of indole-based sigma receptor ligands, the nature of the substituent on the indole nitrogen was found to be a key factor in determining affinity and selectivity for the sigma-2 receptor nih.gov. Similarly, for other classes of indole derivatives, N-alkylation has been employed to fine-tune their biological profiles.

Conformational Landscape and Its Role in SAR Derivations

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. The conformational landscape of 6-fluoro-2-isobutyl-1H-indole analogues, which describes the ensemble of accessible low-energy shapes, is influenced by the rotational freedom around single bonds and the steric and electronic interactions between different parts of the molecule.

The isobutyl group at the C-2 position, with its rotatable single bonds, can adopt various conformations. The energetic preference for certain rotamers will be influenced by steric interactions with the indole ring and any substituent at the N-1 position. Computational modeling and experimental techniques, such as NMR spectroscopy and X-ray crystallography, can provide insights into the preferred conformations of these molecules in different environments.

Understanding the conformational landscape is crucial for rational drug design and the interpretation of SAR data. A molecule may only be biologically active in a specific conformation that allows for optimal interactions with its target. Therefore, designing analogues that are pre-organized in this "bioactive conformation" can lead to enhanced potency and selectivity. For instance, in a study of indoline (B122111) compounds, the stereochemistry and resulting conformation of substituents were found to be critical for their biological activity researchgate.net. The introduction of bulky groups or the formation of cyclic structures can restrict conformational flexibility and lock the molecule into a more favorable or unfavorable shape for binding.

Identification of Key Pharmacophoric Elements for Optimized Biological Effects

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For the this compound scaffold, the key pharmacophoric elements can be deduced from the SAR studies of its analogues.

Based on the analysis of the individual components, a putative pharmacophore model for this class of compounds would likely include:

An Aromatic Ring System: The indole core serves as a crucial hydrophobic and aromatic feature, capable of engaging in π-π stacking and hydrophobic interactions with the target.

A Hydrogen Bond Donor/Acceptor: The indole N-H group can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor, depending on the substitution and the nature of the receptor binding site.

A Hydrophobic Moiety: The 2-isobutyl group provides a necessary hydrophobic feature that likely interacts with a corresponding hydrophobic pocket in the target protein. The size and shape of this group are critical for optimal fit.

A Modulatory Position: The N-1 position serves as a point for introducing substituents that can further refine the compound's pharmacological profile through direct interactions, conformational constraints, or modification of physicochemical properties.

Computational and Theoretical Chemistry Applications for 6 Fluoro 2 Isobutyl 1h Indole Research

Molecular Docking Simulations for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of a ligand, such as 6-Fluoro-2-isobutyl-1H-indole, within the active site of a target protein. This method is instrumental in drug discovery for identifying and optimizing potential therapeutic agents. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to estimate the strength of the interaction, often represented as a binding energy value.

The stability of a ligand-protein complex is governed by various non-covalent interactions. For indole (B1671886) derivatives, these interactions are crucial for molecular recognition and binding affinity.

Hydrogen Bonding: The indole scaffold contains a nitrogen atom in the pyrrole (B145914) ring that can act as a hydrogen bond donor. This is a critical interaction for anchoring ligands into the active sites of proteins. For instance, in studies of indole derivatives targeting enzymes, hydrogen bonds between the indole NH group and key amino acid residues like aspartate are often crucial for high-affinity binding.

π-Stacking: The aromatic bicyclic ring system of the indole core allows for significant π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions are vital for the proper orientation and stabilization of the ligand within the binding pocket. The fluorine atom in this compound can influence the electronic properties of the aromatic system, potentially modulating the strength of these π-π interactions.

Hydrophobic Interactions: The isobutyl group at the 2-position of the indole ring is a nonpolar, aliphatic chain that can form favorable hydrophobic interactions with nonpolar pockets within a protein's active site, further contributing to binding affinity.

A molecular docking study on the related compound 6-fluoroindole (B127801) with the protein DmATG8a revealed the formation of a key hydrogen bond between the ligand and a lysine (B10760008) residue (Lys48) in the protein's binding site. This highlights the importance of specific interactions in determining the binding orientation.

Interaction TypePotential Interacting Group on this compoundPotential Interacting Protein ResidueSignificance
Hydrogen Bond (Donor)Indole N-HAspartate, Glutamate, Serine (side-chain oxygens)Anchors the ligand in the binding site.
π-π StackingIndole Aromatic SystemPhenylalanine, Tyrosine, TryptophanStabilizes the ligand via aromatic interactions.
Hydrophobic InteractionIsobutyl GroupLeucine, Isoleucine, Valine, AlanineContributes to binding in nonpolar pockets.

Virtual screening is a cost-effective and time-saving computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): This method utilizes the structural information of known active compounds. If this compound were a known bioactive molecule, its structure could be used as a template to search for other compounds in a library with similar shapes and chemical features, under the principle that similar molecules often have similar biological activities.

Structure-Based Virtual Screening (SBVS): This approach uses the three-dimensional structure of the target protein. Molecular docking is performed for a large number of compounds from a chemical library against the protein's binding site. The compounds are then ranked based on their predicted binding affinity (docking score), and the top-ranked candidates are selected for experimental testing. This method has been successfully used to identify novel indole derivatives as inhibitors for various enzymes. For example, virtual screening has been applied to identify indole derivatives that inhibit the M. tuberculosis DNA gyrase ATPase.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

An extensive search was conducted to locate studies that have applied these methods to this compound. The search included various terms such as "this compound molecular dynamics," "this compound QSAR," "computational studies of fluoroindoles," and investigations into patents and medicinal chemistry literature that might feature this compound within a larger group of molecules.

The search did not yield any publications containing specific molecular dynamics simulations to analyze the dynamic binding conformations of this compound. Similarly, no QSAR models or studies focused on predicting the biological activity of this specific compound were found.

While the broader classes of fluoroindoles and indole derivatives are subjects of interest in medicinal chemistry and computational studies, the specific substitution pattern of a 6-fluoro and a 2-isobutyl group on the indole scaffold does not appear in the publicly accessible research literature in the context of molecular dynamics or QSAR.

Therefore, in adherence with the instructions to provide scientifically accurate content and to avoid generating speculative or unverified information, the requested article cannot be produced.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Indole (B1671886) Scaffolds with Enhanced Target Selectivity

The rational design of new drug candidates aims to optimize the interaction of a molecule with its biological target, thereby enhancing efficacy and minimizing off-target effects. For 6-Fluoro-2-isobutyl-1H-indole, future design strategies will likely focus on leveraging the specific properties of its substituents.

The fluorine atom at the 6-position can significantly influence the molecule's properties. Fluorine's high electronegativity can alter the electronic distribution of the indole ring, potentially modulating its binding affinity to target proteins. Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the compound's metabolic stability and bioavailability.

The isobutyl group at the 2-position provides a non-polar, sterically defined moiety that can engage in hydrophobic interactions within a protein's binding pocket. The size and shape of this group can be systematically modified to probe the topology of the target's active site and optimize van der Waals interactions.

Future rational design efforts for derivatives of this compound could involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the isobutyl group (e.g., varying chain length, branching, or introducing cyclic structures) to probe the hydrophobic pocket of a target protein.

Bioisosteric Replacement: Replacing the isobutyl group with other functionalities to explore different types of interactions (e.g., polar or hydrogen bonding) while maintaining a similar size and shape.

Positional Isomerism: Investigating the effect of moving the fluorine and isobutyl groups to other positions on the indole ring to understand their influence on target selectivity.

Table 1: Key Substituents and Their Potential Roles in Rational Drug Design
SubstituentPositionPotential Influence on Molecular Properties
Fluorine6Modulation of electronic properties, increased metabolic stability, enhanced binding affinity.
Isobutyl2Hydrophobic interactions, steric influence on binding pocket recognition.

Exploration of Novel Intracellular Signaling Pathways and Biological Targets

Indole derivatives are known to interact with a wide array of biological targets and modulate various intracellular signaling pathways. Future research on this compound will likely explore its potential to interact with novel and clinically relevant pathways.

Recent research has highlighted the role of indole compounds in modulating signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways. These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. Studies could investigate whether this compound or its derivatives can inhibit key kinases or other proteins within these cascades.

Furthermore, indole derivatives have been shown to interact with immune signaling pathways. For instance, some indoles can act as ligands for the aryl hydrocarbon receptor (AhR) or the pregnane (B1235032) X receptor (PXR), both of which are involved in regulating immune responses and maintaining intestinal homeostasis. Investigating the interaction of this compound with these receptors could open up avenues for its development as an immunomodulatory agent.

Potential areas of investigation for novel biological targets and pathways include:

Kinase Inhibition: Screening against a panel of protein kinases to identify potential targets in cancer or inflammatory diseases.

Nuclear Receptor Modulation: Assessing the ability to bind to and modulate the activity of nuclear receptors like AhR and PXR.

Ion Channel Gating: Investigating the potential to modulate the function of various ion channels, a known area of activity for some indole derivatives.

Development of Advanced and Sustainable Synthetic Methodologies for Indole Analogues

The efficient and environmentally friendly synthesis of indole derivatives is crucial for their development as therapeutic agents. Future research will focus on developing advanced and sustainable methods for the synthesis of this compound and its analogues.

Traditional methods for indole synthesis often require harsh reaction conditions and produce significant waste. Modern synthetic chemistry is moving towards greener and more efficient approaches. For the synthesis of functionalized indoles, several advanced methodologies are being explored:

C-H Functionalization: This powerful technique allows for the direct introduction of functional groups onto the indole scaffold without the need for pre-functionalized starting materials. This approach is highly atom-economical and can be used to create a diverse library of analogues for SAR studies.

Flow Chemistry: Conducting reactions in continuous flow reactors offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. Flow chemistry can be particularly beneficial for reactions that are exothermic or require precise temperature control.

Green Chemistry Approaches: The use of environmentally benign solvents (e.g., water or ionic liquids), renewable starting materials, and catalytic methods (e.g., nanocatalysts) can significantly reduce the environmental impact of indole synthesis. Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields.

Table 2: Advanced and Sustainable Synthetic Methodologies for Indole Analogues
MethodologyKey Advantages
C-H FunctionalizationHigh atom economy, direct modification of the indole core.
Flow ChemistryImproved safety, scalability, and reaction control.
Green ChemistryReduced environmental impact, use of benign reagents and conditions.

Integration of Artificial Intelligence and Machine Learning in Indole Derivative Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. These computational tools can be applied to various stages of indole derivative discovery, from target identification to lead optimization and synthesis planning.

In the context of this compound, AI and ML can be utilized in several ways:

Virtual Screening: Machine learning models can be trained on large datasets of known bioactive molecules to predict the potential biological activity of new compounds. These models can be used to virtually screen large libraries of indole derivatives to identify those with the highest probability of interacting with a specific target.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the bioactivity of novel indole derivatives based on their chemical structure. This can help to prioritize which compounds to synthesize and test experimentally.

De Novo Drug Design: Generative AI models can be used to design entirely new indole scaffolds with desired properties. These models can learn the underlying patterns of known active molecules and generate novel structures that are predicted to be potent and selective.

Synthesis Planning: AI-powered retrosynthesis tools can help chemists to devise efficient synthetic routes for complex indole derivatives. These tools can analyze the vast chemical literature to suggest optimal reaction pathways and conditions.

Role of this compound as a Probe for Biological Pathway Elucidation

The presence of a fluorine atom in this compound makes it a promising candidate for use as a biological probe. The fluorine-19 (¹⁹F) nucleus has excellent properties for nuclear magnetic resonance (NMR) spectroscopy, including 100% natural abundance and high sensitivity. As there are no endogenous fluorine signals in biological systems, ¹⁹F NMR can be used to study the interactions of fluorinated molecules with their biological targets in a clean and unambiguous manner.

This compound could be used as a probe in the following ways:

¹⁹F NMR Spectroscopy: By introducing this compound into a biological system (e.g., a protein solution or a cell lysate), changes in the ¹⁹F NMR signal can provide information about its binding to a target protein, including binding affinity and the local environment of the binding site.

Fluorescence Spectroscopy: Indole derivatives are often fluorescent. The fluorine and isobutyl substituents can modulate the fluorescence properties of the indole scaffold. If this compound exhibits suitable fluorescence characteristics, it could be used as a fluorescent probe to visualize its localization within cells or to monitor its interaction with biological targets through techniques like Förster Resonance Energy Transfer (FRET).

Metabolic Probing: The fluorine atom can be used as a tag to trace the metabolic fate of the molecule within a biological system, providing insights into its mechanism of action and potential off-target effects.

The development of this compound as a biological probe could provide valuable tools for elucidating the function of its target proteins and the signaling pathways in which they are involved.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Fluoro-2-isobutyl-1H-indole, and what factors influence reaction efficiency?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or cross-coupling reactions. For example, indole derivatives can be functionalized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in similar fluorinated indole syntheses . Key factors include solvent polarity (e.g., PEG-400/DMF mixtures enhance reaction rates ), catalyst loading (e.g., CuI for regioselectivity ), and purification methods (e.g., column chromatography with ethyl acetate/hexane gradients ). Reaction efficiency can be optimized by monitoring intermediates via TLC and adjusting stoichiometry.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The fluorine substituent induces deshielding in adjacent protons (e.g., δ 7.2–7.5 ppm for H-5 in fluorinated indoles ).
  • 19F NMR : A singlet near δ -110 ppm confirms the presence of a single fluorine atom without coupling .
  • HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error ).

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction is ideal for determining bond lengths, angles, and intermolecular interactions. Use SHELXL for refinement and ORTEP-3 for graphical representation . For example, in similar indole derivatives, key parameters include:

  • Bond angles : C2–C3–C4 = 117.34° (indicative of planarity in the indole core) .
  • Hydrogen bonding : N–H···F interactions stabilize the crystal lattice .
    Data collection should prioritize high-resolution (<1.0 Å) settings to minimize errors in fluorine positioning .

Q. What strategies address contradictions in reported biological activities of fluorinated indole derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting membrane permeability) or structural variations. A systematic approach includes:

  • SAR Studies : Compare substituent effects (e.g., 6-fluoro vs. 5-fluoro isomers ).
  • Dose-Response Curves : Normalize activity data to control for batch-to-batch purity variations .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins .

Q. How can researchers design experiments to probe the electron-withdrawing effects of the fluorine substituent on indole reactivity?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry (CV) measures oxidation potentials; fluorine lowers HOMO energy, reducing electrophilicity .
  • Kinetic Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs in electrophilic substitutions (e.g., Friedel-Crafts alkylation) .
  • DFT Calculations : Gaussian 09 can model charge distribution (e.g., Mulliken charges on C-6) to correlate with experimental reactivity trends .

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6-Fluoro-2-isobutyl-1H-indole
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6-Fluoro-2-isobutyl-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.